![molecular formula C11H13ClO B13810776 1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene](/img/structure/B13810776.png)
1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene is an organic compound with the molecular formula C11H13ClO It is a derivative of benzene, where the benzene ring is substituted with a 3-chloro-2-propenyl group and two methyl groups at the 2 and 4 positions
Méthodes De Préparation
The synthesis of 1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene typically involves the reaction of 2,4-dimethylphenol with 3-chloro-2-propenyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the 3-chloro-2-propenyl group.
Synthetic Route:
- Dissolve 2,4-dimethylphenol in a suitable solvent such as dichloromethane.
- Add sodium hydroxide to the solution to deprotonate the phenol.
- Slowly add 3-chloro-2-propenyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Extract the product using an organic solvent and purify it by distillation or recrystallization.
Industrial Production: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl groups, converting them into carboxylic acids.
Reduction:
- Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. These reactions may reduce the chloro group to a hydroxyl group or further to a hydrogen atom.
Substitution:
- Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
- Nucleophiles: Amines, thiols.
Major Products:
- Oxidation: Carboxylic acids.
- Reduction: Hydroxyl derivatives or fully reduced hydrocarbons.
- Substitution: Amino or thiol derivatives.
Applications De Recherche Scientifique
1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene has several applications in scientific research:
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies of nucleophilic substitution and oxidation-reduction reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of certain pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 1-[(3-Chloro-2-propenyl)oxy]-2,4-dimethylbenzene depends on its specific application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. The chloro group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential antimicrobial effects.
Molecular Targets and Pathways:
- Proteins: Covalent modification of amino acid residues.
- DNA: Potential alkylation of nucleophilic sites, leading to DNA damage.
Comparaison Avec Des Composés Similaires
- 1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene
- 1-[(3-Chloro-2-propenyl)oxy]-4-methylbenzene
- 1-[(3-Chloro-2-propenyl)oxy]-benzene
Uniqueness:
- The presence of two methyl groups at the 2 and 4 positions distinguishes it from other similar compounds, potentially affecting its reactivity and biological activity.
- The specific substitution pattern on the benzene ring can influence the compound’s physical and chemical properties, making it suitable for specific applications.
Propriétés
Formule moléculaire |
C11H13ClO |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
1-(3-chloroprop-2-enoxy)-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H13ClO/c1-9-4-5-11(10(2)8-9)13-7-3-6-12/h3-6,8H,7H2,1-2H3 |
Clé InChI |
SYXDJGFOGSQULI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC=CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
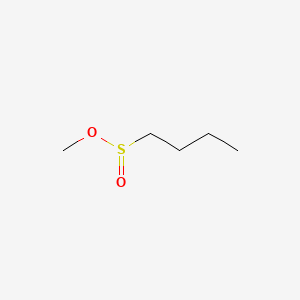
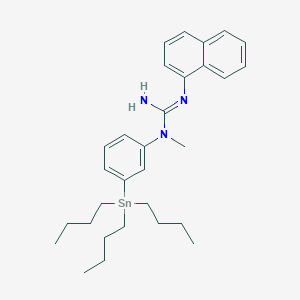
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)
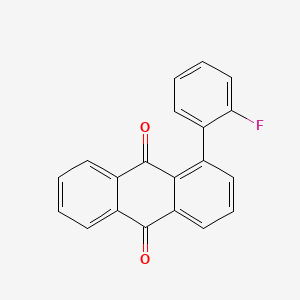
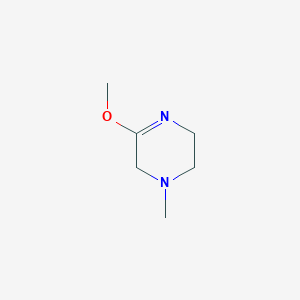
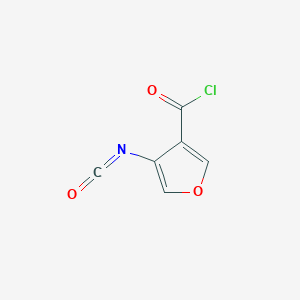

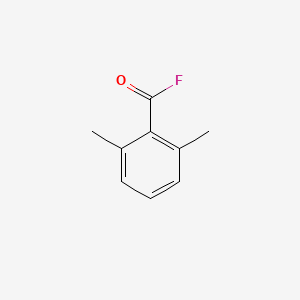
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)
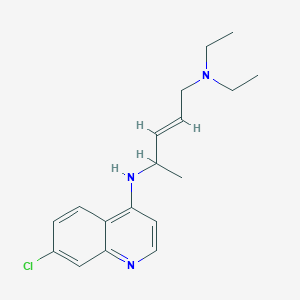

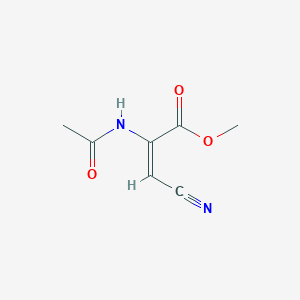
![3,6,8-Trimethylpyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13810783.png)
